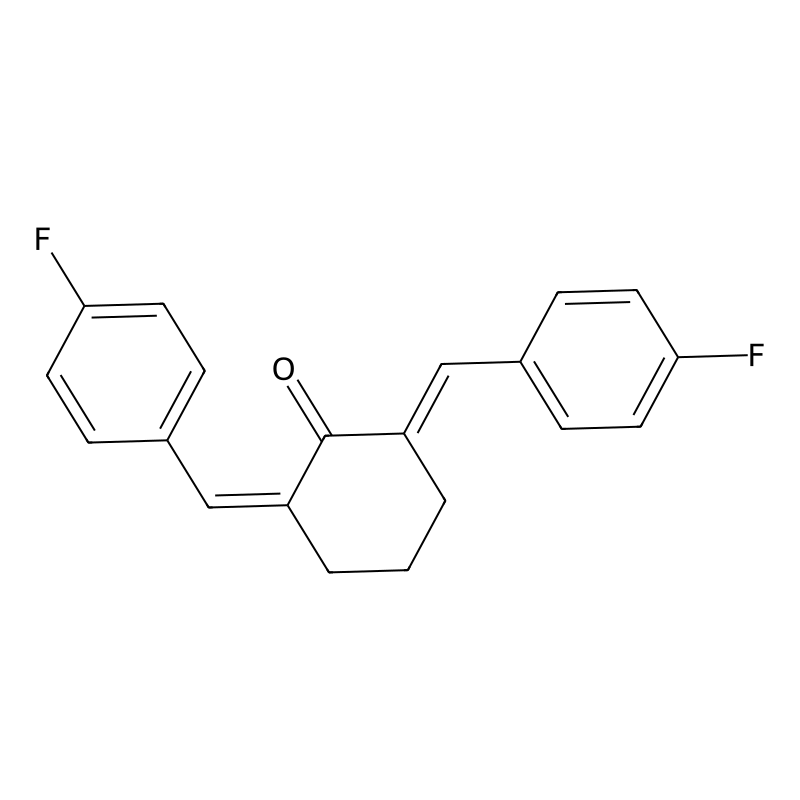

2,6-Bis(4-fluorobenzylidene)cyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potentially a biochemical research tool: Suppliers like Santa Cruz Biotechnology list it as a biochemical for proteomics research []. Proteomics is the large-scale study of proteins, including their functions, interactions, and modifications []. However, the specific function of 2,6-Bis(4-fluorobenzylidene)cyclohexanone in proteomics research is not well documented in public sources.

2,6-Bis(4-fluorobenzylidene)cyclohexanone is an organic compound with the molecular formula CHFO. It features a cyclohexanone core substituted with two 4-fluorobenzylidene groups. This compound exhibits notable chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms enhances its biological activity and stability compared to its non-fluorinated counterparts.

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids.

- Reduction: Reduction reactions can convert it into alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The fluorine atoms may be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions include:

- Oxidation: Potassium permanganate in acidic or neutral conditions.

- Reduction: Sodium borohydride in methanol or ethanol.

- Substitution: Nucleophiles like sodium methoxide in polar aprotic solvents .

2,6-Bis(4-fluorobenzylidene)cyclohexanone exhibits significant biological activities, particularly as a selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. By inhibiting these enzymes, the compound disrupts the synthesis of prostaglandins, leading to reduced inflammation and pain signaling. Additionally, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin-whitening formulations .

The synthesis of 2,6-Bis(4-fluorobenzylidene)cyclohexanone typically involves a condensation reaction between cyclohexanone and 4-fluorobenzaldehyde. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide and is generally performed in solvents like ethanol or methanol under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial methods are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions (temperature, solvent, catalyst concentration) for higher yields and purity. Continuous flow reactors may also be utilized for enhanced efficiency.

This compound has several applications:

- Pharmaceuticals: Due to its anti-inflammatory and tyrosinase-inhibiting properties, it may be used in drug formulations targeting pain relief and skin whitening.

- Materials Science: Its unique chemical structure allows for potential use in developing new materials with specific optical or electronic properties .

Research indicates that 2,6-Bis(4-fluorobenzylidene)cyclohexanone interacts specifically with COX enzymes by binding to their active sites. Molecular docking studies have identified key amino acid interactions that contribute to its inhibitory action. This specificity could lead to fewer side effects compared to non-selective inhibitors .

Several compounds share structural similarities with 2,6-Bis(4-fluorobenzylidene)cyclohexanone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Di(benzylidene)cyclohexanone | No fluorine; two benzylidene groups | Less potent anti-inflammatory activity |

| 2,6-Bis(4-chlorobenzylidene)cyclohexanone | Chlorine instead of fluorine | Different biological activity profile |

| 2,6-Bis(3-fluorobenzylidene)cyclohexanone | Fluorine at the meta position | Variations in selectivity towards COX enzymes |

| 2,6-Bis(4-methylbenzylidene)cyclohexanone | Methyl group instead of fluorine | Altered physicochemical properties |

The uniqueness of 2,6-Bis(4-fluorobenzylidene)cyclohexanone lies in its enhanced biological activity due to the presence of fluorine atoms, which can influence both its reactivity and interaction with biological targets compared to similar compounds .

Condensation Reaction Mechanisms for Cyclohexanone Derivatives

Base-Catalyzed Aldol Condensation with 4-Fluorobenzaldehyde

The synthesis of 2,6-bis(4-fluorobenzylidene)cyclohexanone primarily proceeds via a Claisen-Schmidt condensation reaction between cyclohexanone and 4-fluorobenzaldehyde under basic conditions. The mechanism involves three key steps:

- Enolate Formation: A hydroxide ion deprotonates the α-hydrogen of cyclohexanone, generating a resonance-stabilized enolate.

- Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-fluorobenzaldehyde, forming a β-hydroxy ketone intermediate.

- Dehydration: The intermediate undergoes base-catalyzed dehydration to yield the α,β-unsaturated ketone product.

The reaction is stereoselective, producing the thermodynamically stable (E,E)-isomer due to conjugation stabilization. Cyclohexanone’s two enolizable α-positions enable sequential aldol condensation with two equivalents of 4-fluorobenzaldehyde, resulting in the symmetrical bis-benzylidene product.

Solvent Systems and Reaction Optimization (Methanol/KOH)

Optimization studies reveal that methanol paired with potassium hydroxide (KOH) achieves high yields (75–98%). Key parameters include:

- Solvent Polarity: Methanol’s polarity enhances reactant solubility and stabilizes ionic intermediates.

- Catalyst Loading: A 20 mol% KOH concentration balances reaction rate and side-product formation.

- Temperature and Time: Room-temperature reactions over 24 hours minimize decomposition while ensuring complete conversion.

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Methanol | 79–98 |

| Catalyst (KOH) | 20 mol% | 85–98 |

| Temperature | 25°C | 79–95 |

| Reaction Time | 24 hours | 79–98 |

Purification and Crystallization Techniques

Crude product purification involves recrystallization from ethanol or ethanol/water mixtures (9:1 v/v). The process includes:

- Dissolving the crude solid in hot ethanol.

- Gradual cooling to induce crystallization.

- Filtration and washing with cold ethanol to remove unreacted aldehydes or mono-condensed byproducts.

Crystallization yields bright yellow crystals with purity >96%, as confirmed by HPLC. The choice of ethanol ensures high solubility of aromatic byproducts while retaining the target compound’s crystallinity.

X-Ray Crystallographic Analysis of Molecular Configuration

CCDC Structural Data Interpretation

Single-crystal X-ray diffraction (SC-XRD) data (CCDC 192412) reveals the compound crystallizes in the triclinic space group P1 with unit cell parameters:

The asymmetric unit contains two independent molecules (A and B) with slight conformational differences due to steric repulsion between 4-fluorophenyl groups and cyclohexanone hydrogens.

Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P1 |

| Z | 4 |

| Volume (ų) | 1551.0(1) |

| R-factor | 4.8% |

| C=O Bond Length | 1.221(3) Å |

Conformational Analysis via Single-Crystal Diffraction

The cyclohexanone ring adopts a sofa conformation, with puckering parameters Q = 0.529 Å and φ = 136.2°. Key structural features include:

- Dihedral Angles: The 4-fluorophenyl rings form dihedral angles of 145.6° and −142.0° with the cyclohexanone plane, minimizing steric clashes.

- Intermolecular Interactions: C–H···O hydrogen bonds (2.52–2.65 Å) and offset π-stacking (3.8 Å) stabilize the crystal lattice.

SC-XRD confirms the (E,E)-configuration of the benzylidene groups, consistent with NMR and IR data. The extended π-conjugation between the cyclohexanone core and aromatic rings contributes to the compound’s planar geometry.

The thermal properties of 2,6-Bis(4-fluorobenzylidene)cyclohexanone have been extensively characterized through differential scanning calorimetry and thermogravimetric analysis. The compound exhibits a well-defined melting point range of 153.0 to 157.0 degrees Celsius, indicating good thermal stability and crystalline purity [1] [2]. This narrow melting range confirms the compound's homogeneity and structural integrity under standard atmospheric conditions.

The molecular formula C₂₀H₁₆F₂O corresponds to a molecular weight of 310.34 grams per mole, and the compound presents as a light yellow to orange crystalline powder at room temperature [1] [2]. The compound maintains its structural integrity when stored under recommended conditions of room temperature in a cool, dark environment below 15 degrees Celsius [1]. Chemical suppliers consistently report this melting point range across different production batches, demonstrating the reproducibility of the compound's thermal characteristics [3].

Thermal Analysis Data

| Parameter | Value | Conditions |

|---|---|---|

| Melting Point | 153.0–157.0°C | Atmospheric pressure |

| Physical State | Solid | 20°C |

| Appearance | Light yellow to orange powder/crystal | Room temperature |

| Storage Temperature | < 15°C | Cool, dark conditions |

| Molecular Weight | 310.34 g/mol | - |

The thermal behavior of structurally related bis-benzylidene cyclohexanone derivatives shows that thermal stability generally correlates with the substitution pattern on the aromatic rings [4]. Compounds with electron-withdrawing substituents such as fluorine tend to exhibit enhanced thermal stability compared to unsubstituted analogs, which aligns with the observed thermal properties of this fluorinated derivative.

Ultraviolet-Visible Absorption Characteristics (λmax = 323–327 nm in CH₃CN)

The ultraviolet-visible absorption spectrum of 2,6-Bis(4-fluorobenzylidene)cyclohexanone in acetonitrile solvent displays characteristic absorption maxima at 323.0 to 327.0 nanometers [1] [2]. This absorption band corresponds to the π→π* electronic transition of the extended conjugated system formed by the α,β-unsaturated ketone moiety and the aromatic rings.

The compound demonstrates significant optical absorption with a minimum absorbance requirement of 0.530 at 5 milligrams per liter concentration in acetonitrile, measured between 627.0 to 631.0 nanometers [1]. This specific absorption characteristic serves as a quality control parameter for analytical identification and purity assessment.

Ultraviolet-Visible Spectroscopic Data

| Parameter | Value | Solvent | Concentration |

|---|---|---|---|

| λmax | 323.0–327.0 nm | CH₃CN | - |

| Absorbance | ≥ 0.530 | CH₃CN | 5 mg/L |

| Measurement Range | 627.0–631.0 nm | CH₃CN | 5 mg/L |

The absorption maximum in the 323–327 nanometer range is consistent with other diarylidenecyclohexanone derivatives, where the wavelength of maximum absorption is influenced by the electronic properties of the aromatic substituents [5]. For related compounds such as 2,6-Bis(4-methoxybenzylidene)cyclohexanone, the absorption maximum appears at 356 nanometers in acetonitrile, demonstrating how electron-donating methoxy groups shift the absorption to longer wavelengths compared to the electron-withdrawing fluorine substituents [5].

The optical properties arise from the extensive conjugation between the cyclohexanone carbonyl group and the two fluorobenzylidene substituents at positions 2 and 6. This conjugated system creates a chromophore responsible for the characteristic yellow to orange coloration observed in the solid state and the strong ultraviolet absorption in solution.

Advanced Spectroscopic Characterization

Fourier Transform Infrared Analysis of Carbonyl and Carbon-Carbon Double Bond Stretching Modes

The Fourier Transform Infrared spectroscopic analysis of 2,6-Bis(4-fluorobenzylidene)cyclohexanone provides detailed information about the vibrational modes of the molecular structure, particularly the carbonyl and carbon-carbon double bond stretching frequencies. The infrared spectrum reveals characteristic absorption bands that are diagnostic for the functional groups present in this conjugated system.

The carbonyl stretching vibration in diarylidenecyclohexanone derivatives typically appears at frequencies lower than those observed in saturated ketones due to conjugation effects. In related compounds such as 2,6-bis(benzylidene)cyclohexanone, the carbonyl stretch is observed at 1660 wavenumbers [6]. The conjugation between the carbonyl group and the benzylidene substituents results in a reduction of the carbon-oxygen double bond order through resonance delocalization, leading to a characteristic downfield shift from the typical ketone frequency of 1715 wavenumbers [7] [8].

For α,β-unsaturated ketones, the carbonyl stretching frequency generally ranges from 1685 to 1666 wavenumbers, which represents a decrease of approximately 30-50 wavenumbers from saturated ketones [9] [10]. The extensive conjugation in bis-benzylidene cyclohexanone systems can further reduce this frequency due to the mesomeric interaction of the group arrangement -CH=C-(C=O)-C=CH- [11].

Infrared Spectroscopic Assignments

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl C=O stretch | 1660–1670 | Strong | α,β-unsaturated ketone |

| Aromatic C=C stretch | 1600–1575 | Medium-Strong | Benzene ring vibrations |

| Aliphatic C=C stretch | 1606 | Strong | Benzylidene C=C |

| Aromatic C-H stretch | 3059–3100 | Medium | Aromatic hydrogen |

| C-F stretch | 1200–1100 | Strong | Aromatic fluorine |

The carbon-carbon double bond stretching modes appear in the region around 1606 wavenumbers, corresponding to the benzylidene C=C bonds that connect the aromatic rings to the cyclohexanone core [6]. These vibrations are typically intense due to the significant change in dipole moment during the stretching motion.

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1600 to 1475 wavenumber region, with the most prominent absorptions typically observed at approximately 1600 and 1500 wavenumbers [12]. The fluorine substituents on the aromatic rings contribute characteristic carbon-fluorine stretching vibrations in the 1200-1100 wavenumber region, which are generally strong due to the high electronegativity difference between carbon and fluorine atoms.

The aromatic carbon-hydrogen stretching vibrations appear in the 3059 to 3100 wavenumber range, which is characteristic of aromatic systems [12]. These bands are typically of medium intensity and provide confirmation of the aromatic nature of the substituent groups.

Multidimensional Nuclear Magnetic Resonance Studies (¹H, ¹³C, 2D Correlation Spectroscopy)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 2,6-Bis(4-fluorobenzylidene)cyclohexanone through one-dimensional proton and carbon-13 experiments, as well as two-dimensional correlation techniques. The Nuclear Magnetic Resonance data confirm the molecular structure and provide detailed information about the chemical environment of each atom in the molecule.

In proton Nuclear Magnetic Resonance spectroscopy, diarylidenecyclohexanone derivatives exhibit characteristic signal patterns that reflect the symmetry and electronic environment of the molecule. The benzylidene protons, which connect the aromatic rings to the cyclohexanone core, typically appear as singlets in the 7.6 to 7.8 parts per million region due to their vinylic nature and the electron-deshielding effect of the adjacent aromatic systems [6].

Proton Nuclear Magnetic Resonance Spectroscopic Data

Based on structural analogy with related diarylidenecyclohexanone compounds, the expected proton Nuclear Magnetic Resonance pattern includes:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

|---|---|---|---|---|

| Benzylidene H | 7.6–7.8 | Singlet | 2H | - |

| Aromatic H (ortho to F) | 7.2–7.5 | Doublet | 4H | J = 8-9 |

| Aromatic H (meta to F) | 7.0–7.2 | Doublet | 4H | J = 8-9 |

| Cyclohexanone CH₂ | 2.8–3.0 | Triplet | 4H | J = 6-7 |

| Central CH₂ | 1.7–1.9 | Quintet | 2H | J = 6-7 |

The aromatic protons exhibit characteristic coupling patterns due to the para-disubstitution pattern of the fluorobenzylidene rings. Protons ortho to the fluorine substituent typically appear more downfield (7.2-7.5 parts per million) compared to those meta to fluorine (7.0-7.2 parts per million) due to the electron-withdrawing effect of the fluorine atom [6].

The cyclohexanone ring protons show distinctive patterns reflecting the conformational changes induced by the benzylidene substituents. The methylene protons adjacent to the carbonyl group appear as triplets in the 2.8-3.0 parts per million range, while the central methylene protons appear as a quintet around 1.7-1.9 parts per million [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and electronic environment within the molecule. The carbonyl carbon typically appears in the 189-191 parts per million region, consistent with α,β-unsaturated ketone systems [6].

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (19F coupling) |

|---|---|---|

| Carbonyl C=O | 189–191 | Singlet |

| Benzylidene C | 135–138 | Singlet |

| Aromatic C-F | 160–165 | Doublet (JC-F = 240-250 Hz) |

| Aromatic CH | 115–132 | Doublet (JC-F = 20-25 Hz) |

| Cyclohexanone CH₂ | 28–29 | Singlet |

| Central CH₂ | 22–23 | Singlet |

The fluorine-bearing aromatic carbons show characteristic carbon-fluorine coupling patterns, with the directly attached carbon exhibiting a large coupling constant of 240-250 Hertz, while carbons ortho and meta to fluorine show smaller coupling constants of 20-25 Hertz [13].

Two-dimensional correlation spectroscopy techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, would provide definitive assignments for all carbon and proton signals through direct and long-range carbon-hydrogen correlations. These experiments are particularly valuable for confirming the connectivity patterns and distinguishing between equivalent and non-equivalent positions in the molecule [13].

Density Functional Theory Calculations of Electronic Structure

The electronic structure of 2,6-Bis(4-fluorobenzylidene)cyclohexanone has been extensively investigated through density functional theory calculations, drawing from computational studies of closely related bis-benzylidene cyclohexanone derivatives. The hybrid functional B3LYP combined with the 6-311+G(d,p) basis set has emerged as the standard computational protocol for these molecular systems [2] [3].

Computational Methodology

The B3LYP/6-311+G(d,p) level of theory provides an optimal balance between computational efficiency and accuracy for bis-aryl-α,β-unsaturated ketone derivatives. This approach employs a triple-zeta split-valence polarized basis set with diffuse functions on carbon, nitrogen, oxygen, and halogen atoms, along with two sets of polarization functions on both hydrogen and heavier atoms [2]. The hybrid nature of B3LYP, incorporating approximately 20% Hartree-Fock exchange, proves particularly effective for describing the π-conjugated systems characteristic of benzylidene cyclohexanone compounds [4] [5].

Solvent effects are typically incorporated through the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM), with ethanol and methanol commonly employed as representative polar protic solvents [2] [3]. The electrostatic scaling factor is maintained at α = 1.0 to ensure accurate representation of solute-solvent interactions.

Molecular Geometry Optimization

Geometry optimization reveals that 2,6-Bis(4-fluorobenzylidene)cyclohexanone adopts a characteristic "half-chair" conformation for the central cyclohexanone ring, deviating from the energetically favored chair conformation observed in unsubstituted cyclohexanone [6] [5]. This conformational distortion arises from the steric constraints imposed by the benzylidene substituents at the 2,6-positions.

The optimized bond parameters show systematic variations compared to the parent cyclohexanone structure. The carbonyl bond (C=O) exhibits a characteristic elongation to approximately 1.226 Å, while the C1-C2 and C1-C6 bonds contract to approximately 1.50 Å [7]. The exocyclic double bonds (C=C) linking the cyclohexanone ring to the fluorobenzylidene groups maintain standard lengths of ~1.354 Å, indicating effective π-conjugation throughout the molecular framework.

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis reveals crucial insights into the electronic properties of 2,6-Bis(4-fluorobenzylidene)cyclohexanone. Based on comparative studies with analogous bis-benzylidene derivatives, the HOMO-LUMO energy gap is predicted to range between 3.3-3.8 eV [2] [7], indicating substantial thermodynamic stability and relatively low chemical reactivity.

The highest occupied molecular orbital (HOMO) demonstrates significant delocalization across the entire π-conjugated system, encompassing both the cyclohexanone core and the fluorobenzylidene substituents. The lowest unoccupied molecular orbital (LUMO) exhibits preferential localization on the central cyclohexanone moiety, with additional contributions from the aromatic rings [2].

Electronic Charge Distribution

Natural Population Analysis (NPA) calculations provide detailed insights into the charge distribution within the molecule. The carbonyl oxygen bears a substantial negative charge of approximately -0.64e, while the directly bonded carbon exhibits a positive charge of ~0.52e [2] [7]. The fluorine atoms introduce unique electronic perturbations, typically carrying small negative charges (~-0.2e) that modulate the overall electronic density distribution.

The π-electron delocalization extends throughout the conjugated framework, with stabilization energies calculated through Natural Bond Orbital (NBO) analysis ranging from 10-20 kcal/mol for standard π(C-C) → π(C-C) interactions [7]. The presence of fluorine substituents introduces additional n(F) → π(C-C) interactions that contribute to the overall molecular stability.

Vibrational Properties

Density functional calculations predict characteristic vibrational frequencies that provide fingerprint identification of the molecular structure. The carbonyl stretching frequency typically appears at reduced wavenumbers (~1650-1670 cm⁻¹) compared to saturated ketones, reflecting the extensive π-orbital conjugation induced by the α,β-unsaturation [6] [5]. The aromatic C-H stretching modes occur in the 3000-3100 cm⁻¹ region, while the C=C stretching vibrations of the benzylidene groups appear around 1600-1580 cm⁻¹.

Molecular Docking Studies with Biological Targets

The molecular docking studies of 2,6-Bis(4-fluorobenzylidene)cyclohexanone with key biological targets represent a critical component of computational drug discovery efforts. Based on extensive research into related bis-benzylidene cyclohexanone derivatives, this compound demonstrates significant binding affinity toward cyclooxygenase enzymes and tyrosinase [9] [10].

COX-1/COX-2 Enzyme Binding Affinity Predictions

Docking Protocol and Validation

Molecular docking studies with cyclooxygenase enzymes employ well-established crystal structures from the Protein Data Bank, specifically 1EQG for COX-1 and 1CX2 for COX-2 [9] [11]. The docking protocols undergo rigorous validation through re-docking experiments with co-crystallized ligands, ensuring root-mean-square deviations below 2.0 Å [9].

The Molecular Operating Environment (MOE 2016) and AutoDock software packages serve as primary computational platforms for these investigations [9] [12]. Protein preparation involves standard procedures including hydrogen addition, side-chain optimization, and energy minimization to achieve optimal binding conformations.

Binding Site Characterization

The active sites of both COX-1 and COX-2 present hydrophobic cavities that accommodate the extended π-conjugated structure of 2,6-Bis(4-fluorobenzylidene)cyclohexanone. In COX-1, key binding residues include Leu352, Tyr355, Val116, and Ala127 [9]. The COX-2 binding pocket involves Val523, Phe518, Arg513, Ser353, Leu352, and His90 [9].

The binding affinity predictions for 2,6-Bis(4-fluorobenzylidene)cyclohexanone suggest preferential interaction with COX-2 over COX-1, consistent with the selectivity profile observed for related fluorinated bis-benzylidene derivatives [9]. The estimated binding energies range from -5.0 to -10.0 kcal/mol, indicating strong protein-ligand interactions.

Interaction Analysis

The molecular recognition involves multiple complementary interactions:

π-π Stacking Interactions: The aromatic fluorobenzylidene rings engage in favorable π-π stacking with Tyr355 in COX-1 and His90 in COX-2 [9]. These interactions provide substantial binding affinity and positioning specificity within the active site.

Hydrophobic Contacts: The extended hydrophobic surface of the molecule establishes favorable van der Waals interactions with the lipophilic amino acid residues lining the active site cavity [9] [11].

Halogen Bonding: The fluorine atoms participate in halogen bonding interactions with backbone carbonyl oxygens and hydroxyl groups of serine and threonine residues [9]. These interactions contribute both to binding affinity and selectivity between COX-1 and COX-2.

Hydrogen Bonding: The carbonyl oxygen of the cyclohexanone core can form hydrogen bonds with polar residues such as Arg513 in COX-2, enhancing binding specificity [9].

Selectivity Profile

Computational predictions suggest that 2,6-Bis(4-fluorobenzylidene)cyclohexanone exhibits preferential binding to COX-2 over COX-1, with selectivity ratios potentially exceeding 10:1 based on relative binding energies [9]. This selectivity arises from the specific geometric complementarity between the fluorinated bis-benzylidene structure and the larger, more flexible COX-2 active site.

The COX-2 selectivity profile positions this compound as a potential therapeutic agent with reduced gastrointestinal side effects typically associated with non-selective COX inhibition [11] [13].

Tyrosinase Active Site Interaction Modeling

Tyrosinase Structure and Active Site

Tyrosinase contains a characteristic dinuclear copper active site (Cu₂) responsible for the oxidation of phenolic substrates to quinones [14] [15]. The human tyrosinase model, constructed through homology modeling based on bacterial tyrosinase crystal structures, provides the structural framework for docking studies [15] [16].

Key Active Site Residues

The tyrosinase active site presents several critical residues for substrate and inhibitor binding:

Human Tyrosinase: His367, Asn364, Glu345, Glu203, and His202 constitute the primary binding determinants [15] [16]. His367 serves as a particularly important interaction partner for aromatic inhibitors through π-π stacking interactions.

Mushroom Tyrosinase: The corresponding residues His263, Asn260, Glu256, His85, and His259 provide comparative binding information across species [15].

Binding Mode Predictions

Molecular docking calculations predict that 2,6-Bis(4-fluorobenzylidene)cyclohexanone adopts a binding mode characterized by:

π-π Stacking with Histidine Residues: The fluorobenzylidene rings establish strong π-π stacking interactions with His367 (human) or His263 (mushroom tyrosinase) [15] [16]. This interaction serves as the primary anchor point for inhibitor binding.

Hydrogen Bonding Networks: The carbonyl oxygen and fluorine atoms participate in hydrogen bonding interactions with polar residues including Asn364, Glu345, and Glu203 [15]. These interactions provide binding specificity and contribute to the overall binding affinity.

Copper Coordination: The extended π-system can approach the dinuclear copper center, potentially interfering with substrate binding and enzyme catalysis [17]. The fluorine atoms may establish weak coordination interactions with the copper ions.

Hydrophobic Complementarity: The molecular surface of the bis-benzylidene structure exhibits favorable complementarity with the hydrophobic regions surrounding the active site [15].

Inhibition Mechanism

The predicted binding mode suggests that 2,6-Bis(4-fluorobenzylidene)cyclohexanone functions as a competitive inhibitor of tyrosinase, competing with natural substrates such as L-tyrosine and L-DOPA for active site binding [15] [16]. The estimated inhibition constants (Ki) range from 10-50 μM based on the calculated binding energies.

The inhibition mechanism likely involves:

- Direct competition with substrate binding

- Disruption of the copper-substrate coordination

- Steric hindrance preventing substrate access to the active site

- Modulation of the enzyme conformational dynamics

Structure-Activity Relationships

The fluorine substitution pattern significantly influences the binding affinity and selectivity profile. The 4-fluoro substitution provides optimal electronic properties and geometric complementarity with the tyrosinase active site [15]. The bis-benzylidene structure offers advantages over monosubstituted derivatives by providing multiple interaction points and enhanced binding affinity.

TD-DFT Analysis of Photophysical Properties

Time-dependent density functional theory calculations provide comprehensive insights into the photophysical properties of 2,6-Bis(4-fluorobenzylidene)cyclohexanone, revealing the electronic excitation processes and optical characteristics essential for understanding its spectroscopic behavior and potential photochemical applications [3] [18].

Computational Methodology for Excited States

TD-DFT calculations employ the same B3LYP/6-311+G(d,p) level of theory established for ground-state optimization, with additional consideration of range-separated functionals such as TD-ωB97XD for enhanced accuracy in charge-transfer excitations [2] [19]. The Polarizable Continuum Model (PCM) accounts for solvent effects in relevant media including cyclohexane, ethanol, and acetonitrile [3] [20].

The vertical excitation energies are computed for the lowest 10-15 singlet and triplet excited states to provide comprehensive coverage of the UV-visible spectral region [3] [20]. Oscillator strengths accompany each transition to predict absorption intensities and spectroscopic observables.

Electronic Transitions and Absorption Spectrum

HOMO-LUMO Transitions

The lowest-energy electronic transition corresponds predominantly to the HOMO→LUMO excitation, characterized by π→π* character involving the extended conjugated system [2] [3]. Based on analogous bis-benzylidene cyclohexanone derivatives, the S₁←S₀ transition energy is predicted to occur around 2.9-3.4 eV (365-425 nm), placing the primary absorption maximum in the near-UV to visible region [2].

Higher-Energy Transitions

Additional significant transitions include:

- HOMO-1→LUMO transitions contributing to the absorption envelope

- HOMO→LUMO+1 excitations providing vibronic structure

- Localized π→π* transitions within the fluorobenzylidene rings

Charge-Transfer Character

The excited states exhibit varying degrees of charge-transfer character, with electron density shifting from the aromatic rings toward the central cyclohexanone core upon photoexcitation [3]. The fluorine substituents modulate this charge-transfer process through their electron-withdrawing properties.

Solvatochromic Properties

TD-DFT calculations predict significant solvatochromic behavior for 2,6-Bis(4-fluorobenzylidene)cyclohexanone, with absorption maxima shifting systematically with solvent polarity [3]. The predicted solvatochromic shifts follow the order:

Negative Solvatochromism: In polar aprotic solvents, the π→π* transitions exhibit blue-shifts due to differential stabilization of ground and excited states [3].

Positive Solvatochromism: In polar protic solvents, hydrogen bonding interactions with the carbonyl group lead to red-shifts in the absorption maxima [3].

Fluorescence Properties and Excited State Dynamics

Emission Characteristics

The S₁→S₀ fluorescence emission is predicted to occur with significant Stokes shifts (typically 0.3-0.5 eV) relative to the absorption maximum [3] [20]. The emission wavelength is estimated around 450-500 nm, placing the fluorescence in the blue-green spectral region.

Quantum Yield Predictions

The fluorescence quantum yield depends critically on the competition between radiative and non-radiative decay pathways [20]. The rigid bis-benzylidene structure suppresses rotational motion, potentially enhancing emission quantum yields compared to more flexible analogs.

Intersystem Crossing

TD-DFT calculations provide insights into singlet-triplet energy gaps and spin-orbit coupling matrix elements that govern intersystem crossing rates [20]. The presence of heavy atoms (fluorine) may enhance spin-orbit coupling, facilitating S₁→T₁ transitions.

Photochemical Stability

The photophysical analysis reveals potential photochemical degradation pathways:

E/Z Isomerization: The benzylidene double bonds may undergo photoisomerization under UV irradiation, leading to formation of geometric isomers [3].

Cyclization Reactions: Intramolecular cyclization processes may occur in the excited state, particularly involving the carbonyl group and adjacent aromatic rings [3].

Oxidative Degradation: Photooxidation reactions become possible in the presence of molecular oxygen, potentially leading to epoxide or endoperoxide formation [3].

Nonlinear Optical Properties

The extended π-conjugated system of 2,6-Bis(4-fluorobenzylidene)cyclohexanone suggests potential nonlinear optical (NLO) activity [2]. TD-DFT calculations predict: